molecular formula C15H11NO3 B6396688 3-(4-Cyanophenyl)-2-methoxybenzoic acid CAS No. 1261902-16-2

3-(4-Cyanophenyl)-2-methoxybenzoic acid

Cat. No.: B6396688
CAS No.: 1261902-16-2
M. Wt: 253.25 g/mol
InChI Key: CKMGKJKCFWELNV-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy (-OCH₃) group at the ortho position (C2) and a 4-cyanophenyl (-C₆H₄-CN) substituent at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₅H₁₁NO₃, with a molar mass of 253.26 g/mol. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(4-cyanophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMGKJKCFWELNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688819
Record name 4'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-16-2
Record name 4'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in acidic conditions.

    Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the cyano group, forming the desired 3-(4-Cyanophenyl)-2-methoxybenzoic acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using hydrogenation or other reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(4-Aminophenyl)-2-methoxybenzoic acid.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Cyanophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-cyanophenyl)-2-methoxybenzoic acid, highlighting differences in substituents, biological activities, and physicochemical properties:

Compound Name Substituents Key Properties/Activities References
3-(4-Cyanophenyl)-2-methoxybenzoic acid - C2: Methoxy
- C3: 4-cyanophenyl
- Expected lower solubility in polar solvents due to hydrophobic cyanophenyl group.
- Potential bioactivity inferred from analogs (e.g., antioxidant, antibacterial).
3-(4-Cyanophenyl)-4-fluorobenzoic acid - C3: 4-cyanophenyl
- C4: Fluorine
- Fluorine enhances electronegativity, potentially increasing metabolic stability.
- Molecular weight: 241.22 g/mol.
2-Methoxybenzoic acid (o-anisic acid) - C2: Methoxy
- No cyanophenyl substituent
- Solubility in organic solvents (e.g., cyclohexane: 0.56 g/L at 25°C).
- Not metabolized by DMO enzyme, unlike dicamba.
Vanillic acid - C2: Methoxy
- C4: Hydroxyl
- Higher water solubility due to hydroxyl group.
- Antioxidant activity via radical scavenging.
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) - Triazine core with cyanophenoxy and methoxyphenoxy groups - Antibacterial and antiviral potential.
- Synthesized via nucleophilic substitution (yield: quantitative).
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) - Thiazole ring with 4-cyanophenyl substituent - High antioxidant (FRAP assay: 6d > BHT) and antibacterial activity against E. coli and B. subtilis.

Structural and Functional Differences

  • Electron Effects: The methoxy group in 3-(4-cyanophenyl)-2-methoxybenzoic acid donates electrons via resonance, while the cyano group withdraws electrons inductively.
  • Substituent Position : Compared to vanillic acid (4-hydroxy-3-methoxybenzoic acid), the absence of a hydroxyl group in the target compound reduces hydrogen-bonding capacity, which may limit solubility in aqueous media .

Physicochemical Properties

  • Solubility: 2-Methoxybenzoic acid (o-anisic acid) has documented solubility in saturated hydrocarbons (e.g., 0.56 g/L in cyclohexane at 25°C) . The addition of a hydrophobic 4-cyanophenyl group in the target compound is expected to further reduce polar solvent compatibility.

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